molecular formula C13H18N2O5S B2860031 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid CAS No. 620103-21-1

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid

Cat. No.: B2860031
CAS No.: 620103-21-1
M. Wt: 314.36
InChI Key: MWIVTBBXKLCFRZ-UHFFFAOYSA-N
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Description

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid is a chemical compound with the molecular formula C13H18N2O5S. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves the reaction of 4-(2-Hydroxyethyl)piperazine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .

Scientific Research Applications

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a buffer in biological assays due to its ability to maintain a stable pH.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-10-9-14-5-7-15(8-6-14)21(19,20)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIVTBBXKLCFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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